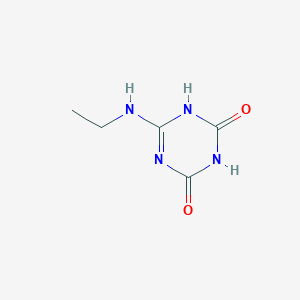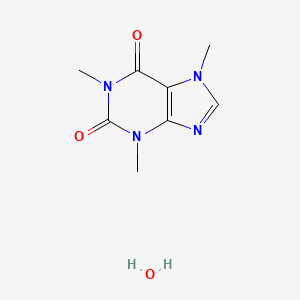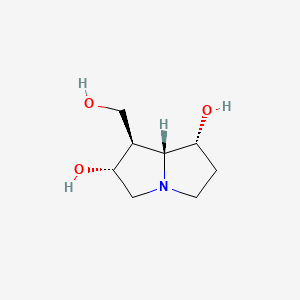
N-Etil-ammelida
Descripción general
Aplicaciones Científicas De Investigación
N-Ethylammelide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme functions and interactions.
Industry: Utilized in the production of specialty chemicals and materials
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Ethylammelide can be synthesized through the reaction of ammelide with ethylamine. The reaction typically involves heating ammelide with ethylamine in a suitable solvent under controlled conditions to yield N-Ethylammelide .
Industrial Production Methods
While specific industrial production methods for N-Ethylammelide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethylammelide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors like temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazines.
Mecanismo De Acción
The mechanism of action of N-Ethylammelide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The pathways involved include binding to active sites of enzymes, altering their activity, and affecting biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Ammelide: The parent compound of N-Ethylammelide, with similar chemical properties but lacking the ethyl group.
N-Ethylmaleimide: Another compound with an ethyl group, but with different chemical properties and applications
Uniqueness
N-Ethylammelide is unique due to its specific structure, which includes both ethyl and dihydroxytriazine groups. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Propiedades
IUPAC Name |
6-(ethylamino)-1H-1,3,5-triazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-2-6-3-7-4(10)9-5(11)8-3/h2H2,1H3,(H3,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHRXTGGTUPFJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180914 | |
| Record name | 1,3,5-Triazine-2,4(1H,3H)-dione, 6-(ethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2630-10-6 | |
| Record name | 6-(Ethylamino)-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2630-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethylammelide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002630106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine-2,4(1H,3H)-dione, 6-(ethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Ethylammelide in the degradation pathway of atrazine?
A1: N-Ethylammelide is a key intermediate in the bacterial degradation pathway of atrazine, a widely used herbicide. Certain bacterial species, such as Clavibacter michiganese ATZ1, can metabolize hydroxyatrazine (another atrazine degradation product) into N-Ethylammelide. [] This compound is further degraded by other bacterial species, like Pseudomonas sp. strain CN1, ultimately leading to the complete mineralization of atrazine. []
Q2: Are there bacteria that can utilize N-Ethylammelide as a nitrogen source?
A2: Yes, research has shown that certain bacterial strains can utilize various s-triazines, including N-Ethylammelide, as their sole nitrogen source for growth. [] For instance, Pseudomonas strains D and F have demonstrated the ability to utilize N-Ethylammelide, along with other related compounds like N-isopropylammelide and ammelide, as nitrogen sources. [] These bacteria can convert N-Ethylammelide to ammonium ions, releasing carbon dioxide as a byproduct. []
Q3: How do bacterial consortia contribute to atrazine degradation compared to single bacterial strains?
A3: Atrazine degradation is often more efficient when carried out by bacterial consortia rather than individual bacterial strains. [] In a consortium, different species contribute specific enzymes and metabolic pathways, allowing for a more complete and rapid degradation of atrazine. For example, Clavibacter michiganese ATZ1 can initiate atrazine degradation and produce N-Ethylammelide, while Pseudomonas sp. strain CN1 further metabolizes N-Ethylammelide. [] This division of labor enhances the overall degradation process.
Q4: What are the implications of diverse bacterial species carrying genes for N-Ethylammelide degradation?
A4: The presence of genes like atzB and atzC, responsible for N-Ethylammelide degradation, in diverse bacterial species suggests high gene mobility within the soil microbial population. [] This mobility can lead to the formation of various atrazine-degrading consortia, potentially enhancing the bioremediation potential of different soil environments. []
Q5: Can you provide an example of a specific bacterium and its role in N-Ethylammelide degradation?
A5: Bacillus safensis strain BUKˍBCHˍBTE6, isolated from agricultural land, has demonstrated the ability to degrade atrazine. [] Through GC-MS analysis, N-Ethylammelide was identified as one of the metabolites produced during the degradation process, ultimately yielding cyanuric acid. [] This finding highlights the role of Bacillus safensis strain BUKˍBCHˍBTE6 in breaking down atrazine through a pathway involving N-Ethylammelide as an intermediate.
Q6: How is N-Ethylammelide identified and quantified in environmental samples?
A6: N-Ethylammelide and other related s-triazine compounds can be identified and quantified in wastewater samples using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. [, ] For example, in a study analyzing wastewater from ametryne production, researchers utilized HPLC and UV spectra for tentative identification and then confirmed the presence of N-Ethylammelide through mass spectrometry. [] These analytical methods allow researchers to monitor the presence and concentration of N-Ethylammelide during atrazine degradation and assess the efficiency of bioremediation strategies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![P-(tert-butyl)[(2-hydroxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B1196239.png)












